1-Benzyl-2-methylpiperidine chemical properties and structure
1-Benzyl-2-methylpiperidine chemical properties and structure
An In-depth Technical Guide to 1-Benzyl-2-methylpiperidine: Chemical Properties, Structure, and Synthetic Insights for Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-benzyl-2-methylpiperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, stereochemical nature, spectroscopic signatures, and synthetic pathways. The narrative is structured to provide not just data, but actionable insights into the causality behind its chemical behavior and its utility as a molecular scaffold.
Molecular Structure and Physicochemical Properties
1-Benzyl-2-methylpiperidine is a tertiary amine featuring a piperidine ring N-substituted with a benzyl group and C-substituted with a methyl group at the 2-position. The presence of the methyl group at the C2 position introduces a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-1-benzyl-2-methylpiperidine and (S)-1-benzyl-2-methylpiperidine.
The stereochemistry of the 2-methyl substituent is a critical design element in drug development. The spatial orientation of the methyl group can profoundly influence ligand-receptor binding interactions, potency, selectivity, and metabolic stability.[1][2] The flexible, three-dimensional nature of the N-benzyl piperidine motif is frequently exploited by medicinal chemists to optimize both efficacy and physicochemical properties.[3]
Key Physicochemical Data
| Property | Value | Source/Basis |
| Molecular Formula | C₁₃H₁₉N | [4] |
| Molar Mass | 189.30 g/mol | [4] |
| Appearance | Colorless to pale yellow oil | Inferred from similar compounds[5] |
| Boiling Point (Est.) | ~270-280 °C (at 760 mmHg) | Estimated from 1-benzylpiperidine and considering the addition of a methyl group. |
| Chiral Centers | 1 (at C2 position) | Structural Analysis |
| LogP (Calculated) | ~3.0-3.5 | Estimation based on structure |
Synthesis and Reaction Chemistry
The construction of the 1-benzyl-2-methylpiperidine scaffold is straightforward and can be accomplished via several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale.
Protocol 1: Reductive Amination (Preferred Method)
This is often the most efficient and high-yielding approach for preparing tertiary amines. It involves the reaction of a secondary amine (2-methylpiperidine) with an aldehyde (benzaldehyde) in the presence of a reducing agent.
Workflow: Reductive Amination
Caption: Reductive amination workflow for synthesis.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add benzaldehyde (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.
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Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the iminium ion in the presence of the starting aldehyde.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-benzyl-2-methylpiperidine.
Causality Insight: Reductive amination is preferred over direct N-alkylation with benzyl chloride because it is a one-pot procedure that often results in cleaner reactions with fewer side products, such as the formation of quaternary ammonium salts.[6]
Reactivity Profile
-
Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom makes it a moderately strong nucleophile and a Brønsted-Lowry base. It will readily react with acids to form piperidinium salts.
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N-Debenzylation: The benzyl group is a common protecting group for amines because it can be readily removed. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a standard method to cleave the C-N benzyl bond, yielding toluene and 2-methylpiperidine. This reaction is crucial for subsequent functionalization of the piperidine nitrogen.
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Benzylic Position Reactivity: While the benzylic C-H bonds are typically stable, they can be susceptible to oxidation under harsh conditions. However, the primary reactivity of the molecule is dominated by the nitrogen atom.
Spectroscopic Characterization
While a publicly available, verified spectrum for 1-benzyl-2-methylpiperidine is elusive, its spectral features can be reliably predicted based on its structure and data from analogous compounds like 1-benzylpiperidine and 2-methylpiperidine.[7][8][9]
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (δ 7.2-7.4 ppm): A multiplet in this region corresponding to the five protons of the phenyl ring.
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Benzylic Protons (δ ~3.5 ppm): Two diastereotopic protons on the benzylic carbon (-CH₂-Ph) will likely appear as two doublets (an AB quartet) due to geminal coupling.
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Piperidine Ring Protons (δ 1.2-3.0 ppm): A series of complex, overlapping multiplets corresponding to the protons on the piperidine ring. The proton on the chiral center (C2) would be a multiplet coupled to the adjacent methyl group and methylene protons.
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Methyl Protons (δ ~1.0-1.2 ppm): A doublet corresponding to the three protons of the methyl group at the C2 position, coupled to the single proton on the C2 carbon.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons (δ ~127-140 ppm): Expect four signals for the phenyl ring: one quaternary carbon (ipso-carbon) and three signals for the CH carbons.
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Benzylic Carbon (δ ~60-65 ppm): A single peak for the -CH₂-Ph carbon.
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Piperidine Carbons (δ ~20-60 ppm): Five distinct signals corresponding to the carbons of the piperidine ring. The signal for the C2 carbon will be in the lower field part of this range due to its proximity to the nitrogen.
-
Methyl Carbon (δ ~15-20 ppm): A single peak for the C2-methyl carbon.
Mass Spectrometry (Predicted Fragmentation)
Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 189. The most characteristic fragmentation pathway would be the cleavage of the benzylic C-N bond to form the highly stable tropylium ion or benzyl cation at m/z = 91 . This is a hallmark fragmentation for N-benzyl compounds.[10] Another significant fragment would arise from the loss of the benzyl group, resulting in a fragment at m/z = 98 .
Caption: Predicted major fragmentation pathways in EI-MS.
Applications in Drug Discovery and Development
The 1-benzyl-2-methylpiperidine scaffold is a privileged structure in medicinal chemistry. The piperidine ring is a common motif in numerous approved drugs, and its substitution allows for fine-tuning of pharmacological and pharmacokinetic properties.[2][11]
Key Strategic Advantages:
-
Scaffold for Lead Optimization: It serves as a versatile three-dimensional building block. The nitrogen atom provides a key site for interaction (e.g., hydrogen bonding, salt bridge formation) with biological targets, while the benzyl and methyl groups can be modified to explore structure-activity relationships (SAR).[12]
-
CNS-Active Agents: The lipophilic nature of the benzyl group can facilitate penetration of the blood-brain barrier, making this scaffold suitable for developing agents targeting the central nervous system. Derivatives of benzylpiperidine have been investigated as acetylcholinesterase inhibitors for Alzheimer's disease.[13][14]
-
Chiral Probes: The defined stereochemistry of the (R) and (S) enantiomers allows for the exploration of stereoselective interactions with chiral biological targets like enzymes and receptors.[1] This is critical for improving potency and reducing off-target effects.
-
Bioisosteric Replacement: The N-benzylpiperidine motif can be considered a bioisostere of other chemical groups, allowing chemists to modulate properties like solubility, metabolism, and receptor affinity while maintaining the core binding interactions.[3][15]
The introduction of the methyl group at the 2-position provides a steric and electronic handle to modulate the basicity of the nitrogen and the conformational preference of the piperidine ring, both of which are critical parameters in drug design.
Conclusion
1-Benzyl-2-methylpiperidine is more than a simple chemical entity; it is a strategic platform for the development of novel therapeutics. Its accessible synthesis, predictable chemical reactivity, and structurally versatile nature make it an important tool for researchers, scientists, and drug development professionals. A thorough understanding of its stereochemistry, reactivity, and spectroscopic signatures is essential for leveraging this scaffold to its full potential in the design of next-generation medicines.
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